ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is an organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions with the removal of water using a Dean Stark trap . This process results in the formation of the spirocyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different functional groups.
Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is unique due to its specific ester functional group attached to the spirocyclic structure
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C17H22O4/c1-2-19-16(18)15-5-3-13(4-6-15)14-7-9-17(10-8-14)20-11-12-21-17/h3-6,14H,2,7-12H2,1H3 |
InChI Key |
FWIGFFLQJRSFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.